

Characterization data for 3-chloro-N-methylaniline and other analogues

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methoxy-N-methylaniline

Cat. No.: B077206

[Get Quote](#)

A comprehensive guide to the characterization of 3-chloro-N-methylaniline and its analogues, including N-methylaniline, 2-chloro-N-methylaniline, and 4-chloro-N-methylaniline. This document provides a comparative analysis of their physical and spectral properties, detailed experimental protocols for their characterization, and visual representations of their structures and analytical workflow. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Comparative Analysis of Physicochemical Properties

The following table summarizes the key physical properties of N-methylaniline and its chloro-analogues. These properties are crucial for understanding the compounds' behavior in various experimental settings.

Property	N-methylaniline	2-chloro-N-methylaniline	3-chloro-N-methylaniline	4-chloro-N-methylaniline
Molecular Formula	C ₇ H ₉ N	C ₇ H ₈ ClN	C ₇ H ₈ ClN	C ₇ H ₈ ClN
Molecular Weight	107.15 g/mol	141.60 g/mol	141.60 g/mol	141.60 g/mol
Boiling Point	196 °C	218 °C	243-244 °C	239 °C[1][2][3]
Density	0.989 g/mL at 25 °C	1.15 g/mL at 25 °C	1.156 g/mL at 25 °C	1.169 g/mL at 25 °C[1]
Refractive Index	n _{20/D} 1.571	n _{20/D} 1.579	n _{20/D} 1.5840	n _{20/D} 1.584[1]

Spectroscopic Data Comparison

Spectroscopic data is fundamental for the structural elucidation and identification of organic compounds. The following tables provide a comparison of the key spectral features for N-methylaniline and its chloro-substituted analogues.

¹H NMR Spectral Data

Compound	Chemical Shift (δ) and Multiplicity
N-methylaniline	7.31 (td, $J = 7.4, 1.8$ Hz, 2H), 6.84 (t, $J = 7.3$ Hz, 1H), 6.71 (d, $J = 7.7$ Hz, 2H), 3.57 (s, 1H), 2.91 (s, 3H)[4]
2-chloro-N-methylaniline	7.29 (d, $J = 7.2$ Hz, 1H), 7.24 – 7.16 (m, 1H), 6.67 (t, $J = 7.4$ Hz, 2H), 4.37 (s, 1H), 2.92 (d, $J = 4.8$ Hz, 3H)[4]
3-chloro-N-methylaniline	7.12 (t, $J = 8.0$ Hz, 1H), 6.70 (dt, $J = 19.9, 10.0$ Hz, 1H), 6.65 – 6.55 (m, 1H), 6.50 (dd, $J = 8.1, 2.0$ Hz, 1H), 3.82 (s, 1H), 2.84 (s, 3H)[4]
4-chloro-N-methylaniline	7.06 (d, $J = 8.6$ Hz, 2H), 6.54 (d, $J = 8.8$ Hz, 2H), 3.73 (s, 1H), 2.82 (s, 3H)

¹³C NMR Spectral Data

Compound	Chemical Shift (δ) in ppm
N-methylaniline	149.45, 129.28, 117.28, 112.50, 30.76[4]
2-chloro-N-methylaniline	145.01, 128.95, 127.84, 119.04, 117.00, 110.61, 30.35[4]
3-chloro-N-methylaniline	150.33, 134.90, 130.02, 116.86, 111.76, 110.73, 30.41[4]
4-chloro-N-methylaniline	147.91, 129.01, 121.81, 113.44, 30.79[4]

Mass Spectrometry Data

Compound	Key Mass-to-Charge Ratios (m/z)
N-methylaniline	107 (M+), 106, 77, 51[1][5][6]
2-chloro-N-methylaniline	141 (M+), 106, 77
3-chloro-N-methylaniline	141 (M+), 143 (M+2)+, 106, 77[7]
4-chloro-N-methylaniline	141 (M+), 143 (M+2)+, 106, 77[8][9]

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the characterization of these compounds are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

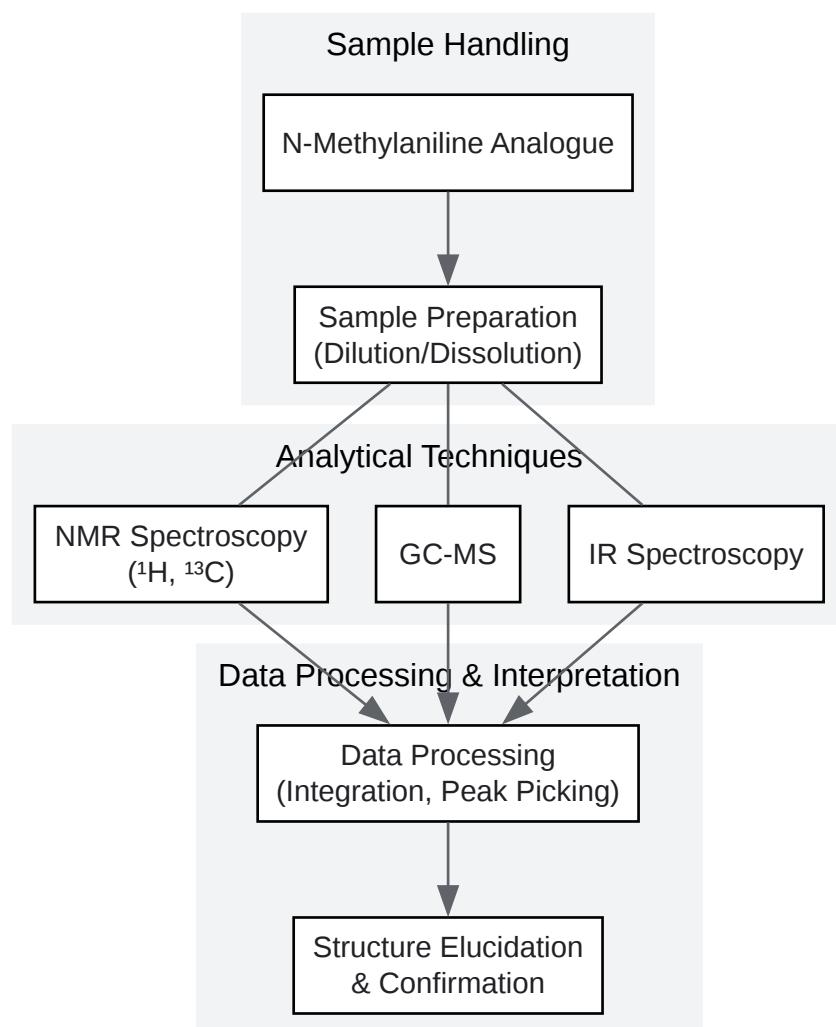
- Sample Preparation: Dissolve approximately 5-10 mg of the aniline compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube.
- Instrumentation: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

- Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
- Set the relaxation delay to at least 1 second.
- ^{13}C NMR Acquisition:
 - Use a proton-decoupled pulse sequence.
 - Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).
 - A higher number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of the ^{13}C nucleus.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Gas Chromatography-Mass Spectrometry (GC-MS)

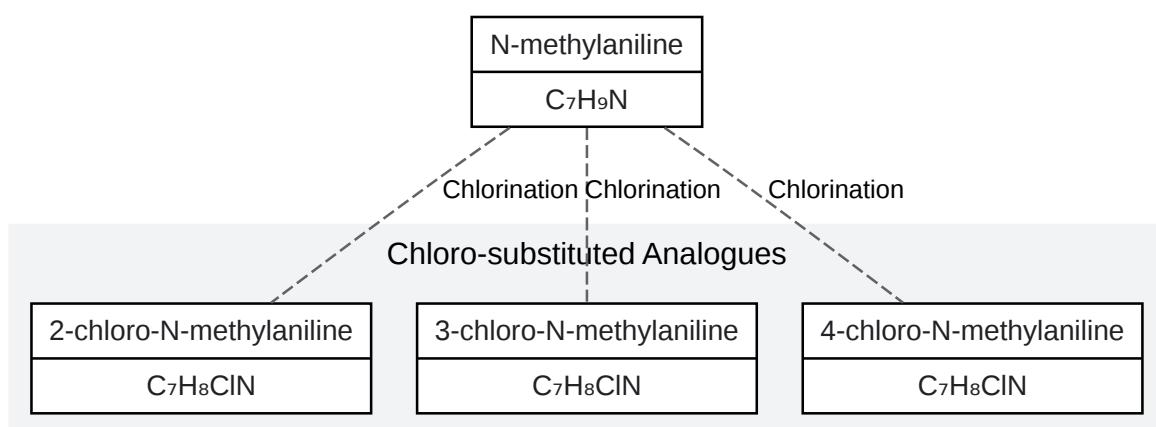
- Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[10]
- Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- GC Conditions:
 - Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 μm film thickness) is suitable for separating these aromatic amines.[11]
 - Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).[11]
 - Injector: Use a splitless or split injection mode with an injector temperature of around 250-280 °C.[11]
 - Oven Temperature Program: A typical program starts at a lower temperature (e.g., 80 °C), holds for a minute, then ramps up to a higher temperature (e.g., 280 °C) to ensure elution

of the compounds.[11]


- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan a mass range of approximately m/z 40-400 to detect the molecular ion and characteristic fragment ions.
 - Source and Transfer Line Temperatures: Maintain the ion source and transfer line temperatures at around 230 °C and 280 °C, respectively.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Liquid Samples: A small drop of the liquid sample can be placed between two KBr or NaCl plates to form a thin film.
 - Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the pure KBr pellet.
 - Record the sample spectrum over the mid-infrared range (typically 4000-400 cm^{-1}).
 - The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.


Visualizations

The following diagrams illustrate the structural relationships between the studied compounds and a typical analytical workflow for their characterization.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the characterization of N-methylaniline analogues.

[Click to download full resolution via product page](#)

Caption: Structural relationships of the N-methylaniline analogues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. N-Methylaniline(100-61-8) MS spectrum [chemicalbook.com]
- 2. N-Methylaniline(100-61-8) 13C NMR [m.chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. rsc.org [rsc.org]
- 5. massbank.eu [massbank.eu]
- 6. Aniline, N-methyl- [webbook.nist.gov]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. 4-Chloro-N-methylbenzenamine | C7H8CIN | CID 70272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Chloro-N-methylaniline(932-96-7) MS [m.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- To cite this document: BenchChem. [Characterization data for 3-chloro-N-methylaniline and other analogues]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b077206#characterization-data-for-3-chloro-n-methylaniline-and-other-analogues>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com